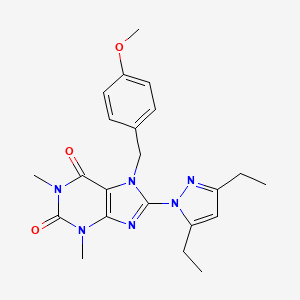
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches : Research on related compounds often involves the synthesis of novel derivatives with potential applications in various fields, including pharmacology and material science. For example, the synthesis and toxicological evaluation of novel bitter modifying flavour compounds provide insights into their safety for use in food and beverage applications (Karanewsky et al., 2016). This study highlights the importance of understanding the chemical properties and safety profiles of new compounds.
Crystal Structure Analysis : The analysis of crystal structures is crucial for understanding the molecular conformations and potential interactions of chemical compounds. Research in this area can provide valuable information on the stability and reactivity of novel compounds. For instance, the study on diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate explores the crystal packing and stabilizing interactions within the structure (Meskini et al., 2010).
Potential Applications
Anticancer Agents : The development of new anticancer agents is a significant area of research for compounds with complex structures. Studies often focus on the synthesis and biological evaluation of derivatives with the potential to inhibit cancer cell growth. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, showing promising results (Hongshuang Li et al., 2017).
Nonlinear Optical Properties : The exploration of nonlinear optical properties in novel compounds is crucial for developing new materials for device applications. Research in this area can lead to the discovery of compounds with significant optical limiting behaviors, useful in protecting sensitive optical components from damage (Shettigar et al., 2009).
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-6-15-12-16(7-2)28(24-15)21-23-19-18(20(29)26(4)22(30)25(19)3)27(21)13-14-8-10-17(31-5)11-9-14/h8-12H,6-7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFGFKDVNCMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42065496 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

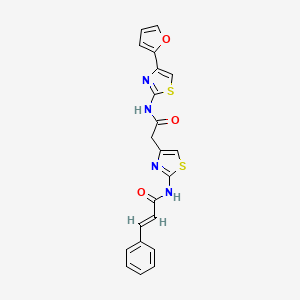
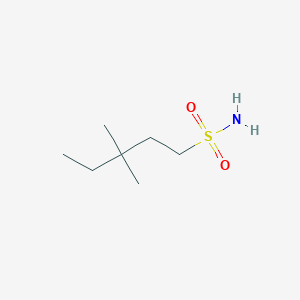
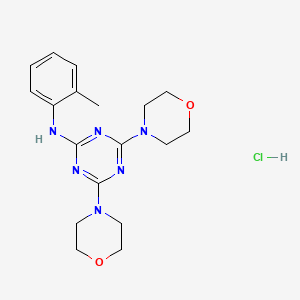


![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)

![1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanol](/img/structure/B2667770.png)
![Tert-butyl 3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)
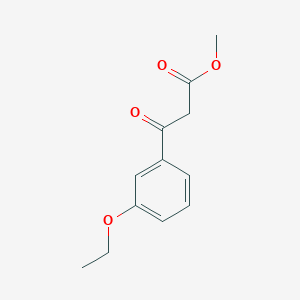
![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2667774.png)